Lirodegimod

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

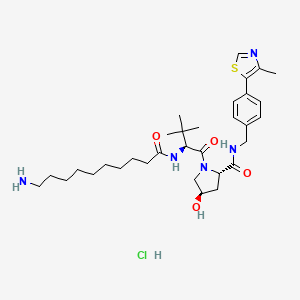

KT-333 is a first-in-class, potent, and highly selective heterobifunctional small molecule degrader of Signal Transducer and Activator of Transcription 3 (STAT3). STAT3 is a transcription factor involved in the transduction of signals from growth factors and cytokines, playing a crucial role in cell growth, survival, differentiation, and immune response. Aberrant activation of STAT3 has been linked to various cancers and inflammatory diseases .

Méthodes De Préparation

KT-333 is synthesized through a series of chemical reactions that involve the formation of a heterobifunctional molecule capable of binding to both STAT3 and an E3 ubiquitin ligase. The synthetic route includes the following steps:

Formation of the STAT3 ligand: This involves the synthesis of a molecule that can specifically bind to STAT3.

Formation of the E3 ligase ligand: This involves the synthesis of a molecule that can bind to the E3 ubiquitin ligase, von Hippel-Lindau protein (VHL).

Linking the two ligands: The STAT3 ligand and the E3 ligase ligand are chemically linked to form the heterobifunctional molecule, KT-333.

Industrial production methods for KT-333 involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and solvent conditions during the synthesis process .

Analyse Des Réactions Chimiques

KT-333 undergoes several types of chemical reactions, including:

Binding to STAT3: KT-333 binds to STAT3, leading to its ubiquitination and subsequent degradation by the proteasome.

Binding to VHL: KT-333 also binds to the E3 ubiquitin ligase VHL, facilitating the ubiquitination of STAT3.

Degradation of STAT3: The ubiquitinated STAT3 is recognized and degraded by the proteasome, leading to a reduction in STAT3 levels.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pH conditions to ensure the stability and reactivity of KT-333 .

Applications De Recherche Scientifique

KT-333 has several scientific research applications, including:

Cancer Research: KT-333 has shown proof-of-concept antitumor activity in preclinical studies, particularly in STAT3-dependent cancers such as peripheral T-cell lymphoma and cutaneous T-cell lymphoma

Immunotherapy: KT-333 has been studied in combination with anti-PD-1 therapy in mouse models of colorectal cancer, showing enhanced antitumor activity.

Inflammatory Diseases: Due to its ability to degrade STAT3, KT-333 is being explored for its potential in treating inflammatory and autoimmune diseases.

Mécanisme D'action

KT-333 exerts its effects through the targeted degradation of STAT3. The mechanism involves:

Binding to STAT3: KT-333 binds to STAT3, forming a complex.

Recruitment of VHL: The other end of KT-333 binds to the E3 ubiquitin ligase VHL, bringing it in close proximity to STAT3.

Ubiquitination of STAT3: VHL ubiquitinates STAT3, marking it for degradation.

Degradation by Proteasome: The ubiquitinated STAT3 is recognized and degraded by the proteasome, leading to a reduction in STAT3 levels and subsequent inhibition of STAT3-mediated signaling pathways

Comparaison Avec Des Composés Similaires

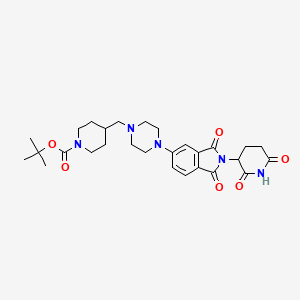

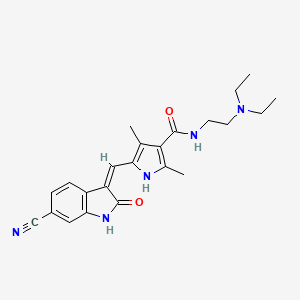

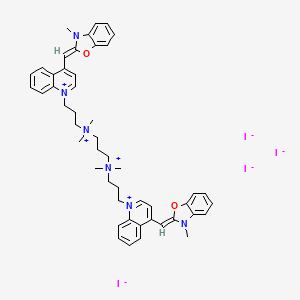

KT-333 is unique in its high selectivity and potency as a STAT3 degrader. Similar compounds include:

Propriétés

Numéro CAS |

2502186-79-8 |

|---|---|

Formule moléculaire |

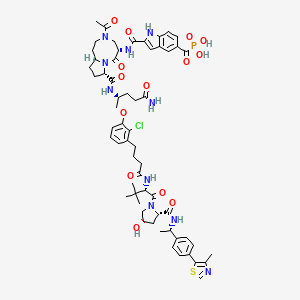

C60H74ClN10O14PS |

Poids moléculaire |

1257.8 g/mol |

Nom IUPAC |

[2-[[(5S,8S,10aR)-3-acetyl-8-[[(2S)-5-amino-1-[2-chloro-3-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutyl]phenoxy]-5-oxopentan-2-yl]carbamoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]carbamoyl]-1H-indole-5-carbonyl]phosphonic acid |

InChI |

InChI=1S/C60H74ClN10O14PS/c1-32(35-13-15-37(16-14-35)52-33(2)63-31-87-52)64-56(78)47-27-42(73)28-70(47)58(80)53(60(4,5)6)68-50(75)12-8-10-36-9-7-11-48(51(36)61)85-30-40(18-22-49(62)74)65-55(77)46-21-19-41-23-24-69(34(3)72)29-45(57(79)71(41)46)67-54(76)44-26-39-25-38(17-20-43(39)66-44)59(81)86(82,83)84/h7,9,11,13-17,20,25-26,31-32,40-42,45-47,53,66,73H,8,10,12,18-19,21-24,27-30H2,1-6H3,(H2,62,74)(H,64,78)(H,65,77)(H,67,76)(H,68,75)(H2,82,83,84)/t32-,40-,41+,42+,45-,46-,47-,53+/m0/s1 |

Clé InChI |

OANZCHOMQTZJOO-KTRCLUSBSA-N |

SMILES isomérique |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCC4=C(C(=CC=C4)OC[C@H](CCC(=O)N)NC(=O)[C@@H]5CC[C@H]6N5C(=O)[C@H](CN(CC6)C(=O)C)NC(=O)C7=CC8=C(N7)C=CC(=C8)C(=O)P(=O)(O)O)Cl)O |

SMILES canonique |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCC4=C(C(=CC=C4)OCC(CCC(=O)N)NC(=O)C5CCC6N5C(=O)C(CN(CC6)C(=O)C)NC(=O)C7=CC8=C(N7)C=CC(=C8)C(=O)P(=O)(O)O)Cl)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylsulfamoylamino]ethoxy]ethoxycarbonyl-[2-(4-nitrophenoxy)carbonyloxyethyl]amino]ethyl (4-nitrophenyl) carbonate](/img/structure/B12367997.png)

![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid](/img/structure/B12368015.png)

![4-[(2S)-2-[2-[4-(1-benzothiophen-4-yl)piperazin-1-yl]ethyl]pyrrolidin-1-yl]sulfonylisoquinoline](/img/structure/B12368033.png)

![N-[2-(3-but-3-ynyldiazirin-3-yl)ethyl]-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanamide](/img/structure/B12368036.png)